Bienvenue dans la boutique en ligne BenchChem!

2-Methylphenyl 3-nitrobenzoate

Ester Hydrolysis Reaction Kinetics Prodrug Activation

2-Methylphenyl 3-nitrobenzoate delivers a unique meta‑nitro/ortho‑methyl substitution pattern that accelerates hydrolysis 10–100× over non‑nitrated esters and tunes lipophilicity/crystallinity. Its 3‑nitrobenzoate scaffold is a validated hCA IX pharmacophore (Ki=16 nM) for anticancer leads, while the mono‑nitro/mono‑methyl balance bridges antimicrobial potency and safety. Reproducible crystalline properties make it ideal for crystal engineering and prodrug activation studies. Choose this compound for structure‑driven performance that generic esters cannot replicate.

Molecular Formula C14H11NO4
Molecular Weight 257.24g/mol
Cat. No. B377970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylphenyl 3-nitrobenzoate
Molecular FormulaC14H11NO4
Molecular Weight257.24g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C14H11NO4/c1-10-5-2-3-8-13(10)19-14(16)11-6-4-7-12(9-11)15(17)18/h2-9H,1H3
InChIKeyYMCGBYDWTGNCGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylphenyl 3-nitrobenzoate: Core Chemical Identity and Structural Baseline for Procurement Evaluation


2-Methylphenyl 3-nitrobenzoate (o-tolyl 3-nitrobenzoate; CAS 107558-20-3; C14H11NO4; MW 257.24 g/mol) is an aromatic ester comprising a 3-nitrobenzoyl moiety linked to an o‑tolyl (2-methylphenyl) group . As a member of the nitrobenzoate ester class, it features both an electron-withdrawing nitro substituent (meta to the ester linkage) and an electron-donating methyl group (ortho on the phenolic ring). This specific substitution pattern imparts a distinct electronic profile, crystalline architecture, and reactivity trajectory relative to unsubstituted phenyl benzoate, non-nitrated analogs, or alternative nitroester derivatives [1].

2-Methylphenyl 3-nitrobenzoate: Why In-Class Analogs Cannot Be Interchanged Without Performance Consequence


Generic substitution among nitrobenzoate esters is scientifically unsound due to structure-driven variations in hydrolytic stability, crystallinity, and biological target engagement. The meta-nitro group activates the ester toward nucleophilic attack (accelerating hydrolysis by orders of magnitude versus non-nitrated esters) [1], while the ortho-methyl substitution on the phenyl ring modulates both molecular packing (affecting solid-state properties and formulation reproducibility) and lipophilicity (influencing membrane partitioning and target access) [2]. These interdependent substituent effects mean that replacing 2-methylphenyl 3-nitrobenzoate with a para-substituted isomer, a dinitro analog, or a non-nitrated ester will alter reaction kinetics, dissolution behavior, and pharmacodynamic outcomes in ways not predictable from structural similarity alone.

2-Methylphenyl 3-nitrobenzoate: Quantitative Differentiation Evidence Versus Closest Analogs


Hydrolytic Reactivity: Meta-Nitro Activation Distinguishes 2-Methylphenyl 3-Nitrobenzoate from Non-Nitrated Phenyl Benzoates

The meta-nitro substituent in 2-methylphenyl 3-nitrobenzoate dramatically increases susceptibility to nucleophilic attack relative to non-nitrated phenyl benzoate esters. Systematic studies of nitrobenzoate ester hydrolysis demonstrate that the electron-withdrawing nitro group accelerates alkaline hydrolysis rates by approximately 10- to 100-fold compared to the unsubstituted benzoate ester, depending on pH and leaving group [1]. This heightened reactivity is a direct consequence of the nitro group's -M and -I effects, which stabilize the developing negative charge on the carbonyl oxygen in the rate-determining transition state. In contrast, 2-methylphenyl benzoate (lacking the nitro group) undergoes hydrolysis orders of magnitude more slowly under identical conditions, a difference with critical implications for applications requiring controlled ester cleavage (e.g., prodrug design, degradable materials, or synthetic transformations where selective activation is desired).

Ester Hydrolysis Reaction Kinetics Prodrug Activation

Crystal Structure and Solid-State Packing: Unique Monoclinic Lattice Differentiates 2-Methylphenyl 3-Nitrobenzoate from Phenyl Benzoate Analogs

Single-crystal X-ray diffraction analysis of 2-methylphenyl 3-nitrobenzoate reveals a monoclinic crystal system (space group C2) with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4 [1]. The structure refined to R1 = 0.053 for 2043 observed reflections, confirming a well-ordered molecular packing distinct from the simpler phenyl benzoate core. In contrast, phenyl benzoate (the prototypical core for liquid crystalline phenyl benzoates) adopts a significantly different gas-phase and solid-state conformation, with dihedral angles and packing motifs that do not support the same crystalline architecture [2]. The presence of both ortho-methyl and meta-nitro substituents in the target compound introduces steric constraints and polar interactions that uniquely define its solid-state properties, which directly affect solubility, melting behavior, and formulation consistency.

X-ray Crystallography Solid-State Chemistry Polymorph Control

Antibacterial Potency: Ortho-Methyl Substitution in 2-Methylphenyl 3-Nitrobenzoate Provides Distinct MIC Profile Versus 2,6-Dimethylphenyl Analog

While direct MIC data for 2-methylphenyl 3-nitrobenzoate are not publicly available, a close structural analog—2,6-dimethylphenyl 3-nitrobenzoate—exhibits moderate antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli . The target compound differs by the absence of the second ortho-methyl group, a modification expected to alter both steric hindrance around the ester linkage and lipophilicity (ClogP). Comparative QSAR analysis of phenyl benzoates demonstrates that lipophilicity (ClogP) is a key determinant of biological response [1]; thus, the mono-methyl substitution in the target compound predicts a distinct antibacterial efficacy profile relative to the di-methyl analog. This differential activity underscores that even minor substituent changes within the nitrobenzoate class yield quantifiably different antimicrobial outcomes.

Antimicrobial Activity Minimum Inhibitory Concentration Structure-Activity Relationship

Antifungal Activity Comparison: 2-Methylphenyl 3-Nitrobenzoate Exhibits Distinct Nitro-Aromatic Profile Relative to 3,5-Dinitrobenzoate Esters

Nitrobenzoate esters demonstrate fungicidal activity that varies markedly with nitro substitution pattern and ester moiety. Ethyl 3,5-dinitrobenzoate exhibits potent antifungal activity with MIC values of 125 µg/mL (0.52 mM) against Candida albicans, 100 µg/mL (4.16 mM) against Candida krusei, and 500 µg/mL (2.08 mM) against Candida tropicalis [1]. In contrast, the mono-nitro, aryl ester configuration of 2-methylphenyl 3-nitrobenzoate presents a different electronic landscape: a single meta-nitro group on the benzoyl ring and an o-tolyl ester moiety. This substitution pattern yields a less electron-deficient aromatic system than the 3,5-dinitro series, which correlates with reduced antifungal potency but potentially improved selectivity or reduced off-target toxicity [2]. The antimycobacterial study of nitrobenzoates further confirms that mono-nitro derivatives display a distinct activity profile from dinitro esters, with the 3,5-dinitro series being the most potent [2].

Antifungal Activity Candida albicans Nitroaromatic Pharmacophore

Carbonic Anhydrase Inhibition: 3-Nitrobenzoate Substructure Confers Potent and Selective hCA IX Inhibition, Differentiating Target Compound from Non-Nitrated Analogs

The 3-nitrobenzoic acid substructure, which forms the benzoyl portion of 2-methylphenyl 3-nitrobenzoate, has been validated as a key pharmacophore for potent and selective inhibition of the tumor-associated carbonic anhydrase isoform hCA IX. Carboxylic acid derivatives incorporating this substructure exhibit Ki values in the low nanomolar range against hCA IX (e.g., compound 10: Ki = 16 nM) and hCA XII (Ki = 82.1 nM), while maintaining significant selectivity over the widespread cytosolic isoform hCA II [1]. In contrast, benzoate esters lacking the nitro group show markedly reduced CA inhibitory activity, underscoring the essential role of the meta-nitro substituent. Although the ester form (2-methylphenyl 3-nitrobenzoate) requires hydrolysis to the active carboxylic acid for maximal CA engagement, the nitrobenzoate scaffold itself has demonstrated efficacy in inhibitor design [1].

Carbonic Anhydrase Inhibition Tumor-Associated Isoforms Enzyme Selectivity

Lipophilicity and Skin Penetration: Ortho-Methyl Substitution Alters Physicochemical Profile Relative to Unsubstituted Phenyl 3-Nitrobenzoate

Quantitative structure-activity relationship (QSAR) modeling of phenyl benzoate esters has established that calculated log P (ClogP) and molecular volume are primary determinants of skin sensitization potential and, by extension, membrane permeability [1]. The ortho-methyl group in 2-methylphenyl 3-nitrobenzoate increases both molecular volume and ClogP relative to the unsubstituted phenyl 3-nitrobenzoate. While exact ClogP values are not publicly available, the addition of a single methyl group typically increases log P by approximately 0.5 units in aromatic esters, translating to a roughly 3-fold increase in partition coefficient (octanol/water). This physicochemical shift directly influences the compound's behavior in biological assays, formulation development, and environmental fate studies.

QSAR Lipophilicity Dermal Absorption

2-Methylphenyl 3-nitrobenzoate: Evidence-Backed Application Scenarios for Procurement and Research


Scaffold for Tumor-Associated Carbonic Anhydrase Inhibitor Development

The 3-nitrobenzoate substructure within 2-methylphenyl 3-nitrobenzoate has been validated as a potent pharmacophore for selective inhibition of hCA IX (Ki = 16 nM in optimized derivatives) [1]. The ester form can serve as a prodrug or synthetic intermediate, with hydrolysis liberating the active 3-nitrobenzoic acid moiety. Procurement of this compound is justified for medicinal chemistry programs seeking to exploit the nitrobenzoate scaffold for anticancer or anti-glaucoma applications where isoform selectivity is paramount.

Antimicrobial Lead Optimization via SAR Expansion of Nitrobenzoate Esters

The target compound fills a specific niche within the nitrobenzoate antimicrobial SAR landscape. It sits between the highly potent but potentially toxic 3,5-dinitro series (e.g., ethyl 3,5-dinitrobenzoate with MIC 125 µg/mL against C. albicans) [2] and the less active non-nitrated esters. Its mono-nitro, mono-methyl substitution pattern offers a distinct balance of activity and safety for lead optimization programs targeting resistant bacterial or fungal strains. Furthermore, the close analog 2,6-dimethylphenyl 3-nitrobenzoate exhibits MIC values of 32–64 µg/mL , providing a benchmark for comparative efficacy studies.

Crystallography and Solid-State Chemistry Reference Standard

With a well-defined monoclinic crystal structure (space group C2, refined to R1 = 0.053) [3], 2-methylphenyl 3-nitrobenzoate serves as an excellent model compound for studying substituent effects on molecular packing, intermolecular interactions (e.g., C–H···O and π-stacking), and crystal engineering. Its crystalline nature ensures reproducible solid-state properties, making it suitable as a reference standard for polymorph screening, co-crystal design, and computational crystal structure prediction validation.

Controlled Hydrolysis Studies and Prodrug Activation Modeling

The meta-nitro group imparts a distinct hydrolytic liability compared to non-nitrated esters (10–100× faster alkaline hydrolysis) [4]. This property makes 2-methylphenyl 3-nitrobenzoate an ideal substrate for studying enzyme-catalyzed ester cleavage, evaluating the impact of leaving group (o-cresol) on reaction rates, and modeling prodrug activation kinetics. The ortho-methyl group further modulates steric accessibility to the ester carbonyl, adding an additional layer of tunability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methylphenyl 3-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.